molecular formula C16H8N4O B231788 Acenaphtho[1,2-g]pteridin-11-ol

Acenaphtho[1,2-g]pteridin-11-ol

Cat. No. B231788
M. Wt: 272.26 g/mol
InChI Key: CVPZDDJGUBHDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acenaphtho[1,2-g]pteridin-11-ol is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a derivative of pteridine, which is a well-known class of compounds with diverse biological activities. Acenaphtho[1,2-g]pteridin-11-ol has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of Acenaphtho[1,2-g]pteridin-11-ol is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in biological processes. For example, it inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. It also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Acenaphtho[1,2-g]pteridin-11-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. It also reduces the levels of nitric oxide, which is involved in inflammation. Moreover, it has been shown to increase the levels of glutathione, which is involved in detoxification processes.

Advantages And Limitations For Lab Experiments

Acenaphtho[1,2-g]pteridin-11-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high potency, which makes it useful for studying biological processes. However, it has some limitations, including its low solubility in water, which can affect its bioavailability.

Future Directions

Acenaphtho[1,2-g]pteridin-11-ol has several potential future directions for scientific research. It can be further studied for its anti-tumor activity, where it can be used as a potential anti-cancer drug. It can also be studied for its anti-inflammatory activity, where it can be used to treat various inflammatory diseases. Moreover, it can be studied for its anti-bacterial and anti-viral activities, where it can be used to develop new antibiotics and antiviral drugs. Additionally, it can be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials.
Conclusion:
Acenaphtho[1,2-g]pteridin-11-ol is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods have been optimized to achieve high yields and purity. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. It has several advantages for lab experiments, including its stability and potency. Its future directions include further studies for its anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities, as well as its potential applications in nanotechnology.

Synthesis Methods

Acenaphtho[1,2-g]pteridin-11-ol can be synthesized using various methods, including the condensation of 2-amino-4-acenaphthenone with 2,4-dioxo-5-methyl-1,2,3,4-tetrahydropteridine, followed by cyclization. Another method involves the reaction of 2-amino-4-acenaphthenone with 5,6,7,8-tetrahydro-6-oxo-2-pteridinamine, followed by cyclization. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Acenaphtho[1,2-g]pteridin-11-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, where it reduces the production of pro-inflammatory cytokines. Moreover, it has been studied for its anti-bacterial and anti-viral activities, where it inhibits the growth of bacteria and viruses.

properties

Product Name

Acenaphtho[1,2-g]pteridin-11-ol

Molecular Formula

C16H8N4O

Molecular Weight

272.26 g/mol

IUPAC Name

8H-acenaphthyleno[1,2-g]pteridin-11-one

InChI

InChI=1S/C16H8N4O/c21-16-14-15(17-7-18-16)20-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)19-14/h1-7H,(H,17,18,20,21)

InChI Key

CVPZDDJGUBHDMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2

SMILES

C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C(=NC=NC5=O)N4

Origin of Product

United States

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